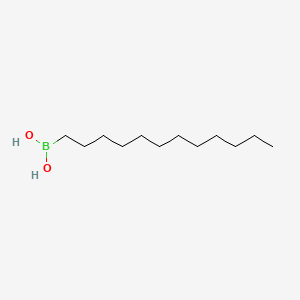

Dodecylboronic acid

Description

Dodecylboronic acid (C₁₂H₂₅B(OH)₂) is an alkylboronic acid featuring a 12-carbon chain attached to a boronic acid group. It is widely utilized in organic electronics, catalysis, and materials science due to its unique physicochemical properties. The boronic acid group enables covalent interactions with diols and hydroxyl-rich surfaces, while the long alkyl chain facilitates self-assembled monolayer (SAM) formation on metal oxides, enhancing device stability and performance in optoelectronic applications such as organic field-effect transistors (OFETs) . Its amphiphilic nature also makes it effective in proton transfer processes within lipid membranes, improving electrocatalytic oxygen reduction reaction (ORR) efficiency .

Properties

IUPAC Name |

dodecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h14-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJURJHHLVYBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592647 | |

| Record name | Dodecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3088-79-7 | |

| Record name | Dodecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Dodecylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 1-dodecene with borane, followed by oxidation with hydrogen peroxide to yield the desired boronic acid. The reaction typically proceeds under mild conditions, making it a convenient method for laboratory synthesis .

Industrial Production Methods: On an industrial scale, this compound can be produced using similar hydroboration-oxidation techniques, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification methods ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Dodecylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dodecanoic acid.

Reduction: It can be reduced to yield dodecane.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenated compounds or other nucleophiles under basic conditions.

Major Products:

Oxidation: Dodecanoic acid.

Reduction: Dodecane.

Substitution: Various substituted dodecyl derivatives.

Scientific Research Applications

Catalysis

Dodecylboronic acid plays a significant role in catalysis, particularly in the formation of carbon-carbon bonds. It can be used as a reagent in Suzuki-Miyaura cross-coupling reactions, where it facilitates the coupling of aryl halides with aryl or vinyl boron compounds to form biaryl compounds. This is crucial for the synthesis of pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study published by MDPI, this compound was utilized to synthesize complex biaryl structures efficiently. The results indicated that the presence of the dodecyl group enhances solubility in organic solvents, thereby improving reaction yields .

Electrochemistry

This compound has been integrated into hybrid bilayer membranes (HBMs) as a proton carrier, significantly enhancing electrochemical reactions such as oxygen reduction. Its presence in lipid layers has been shown to modulate proton transfer rates, which is essential for improving the efficiency of electrochemical systems.

Case Study: Proton Transfer Enhancement

Research demonstrated that incorporating this compound into HBMs resulted in up to 750% enhancement in catalytic oxygen reduction current densities at pH 5. This effect was attributed to its ability to facilitate proton delivery through flip-flop diffusion mechanisms .

Sensor Development

The unique properties of this compound make it suitable for developing chemical sensors. Its ability to selectively bind with certain analytes enables the design of sensors for detecting biomolecules and environmental pollutants.

Case Study: Sensor Applications

A study highlighted the use of this compound in creating sensors that detect dopamine levels based on its selective binding properties. The sensor exhibited high sensitivity and specificity, making it a potential tool for biomedical applications .

Biomaterials

This compound has been explored in biomaterials for drug delivery systems due to its ability to form reversible covalent bonds with diols. This property allows for the design of smart materials that can release drugs in response to specific stimuli.

Case Study: Drug Delivery Systems

In recent research, this compound was incorporated into polymeric matrices to create drug delivery systems capable of controlled release. The study found that the material's responsiveness to pH changes could be effectively tuned by varying the concentration of this compound .

Polymer Chemistry

The incorporation of this compound into polymeric structures has opened new avenues for creating functional materials with enhanced properties, such as improved mechanical strength and thermal stability.

Case Study: Functional Polymers

A study reported the synthesis of polymers containing this compound that exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. These materials show promise for applications in coatings and composites .

Summary Table of Applications

Mechanism of Action

The mechanism by which dodecylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s vacant p-orbital, which allows it to accept electron pairs from nucleophiles. This property is exploited in various applications, such as the formation of stable complexes in chemical synthesis and the inhibition of enzymes in medicinal chemistry .

Comparison with Similar Compounds

Key Findings :

- In OFETs, C₁₂-BA SAMs optimize charge transport by balancing chain flexibility and surface coverage, yielding the highest hole mobility (0.23 cm²/V·s) and on/off ratio (10⁵) .

- Longer chains (C₁₄-BA) introduce steric hindrance, reducing mobility, while shorter chains (C₈-BA) compromise SAM integrity .

Role in Electrocatalysis vs. Other Proton Carriers

This compound enhances ORR efficiency in lipid-coated electrodes by acting as a proton carrier. Comparisons with mono-n-dodecylphosphate (MDP) highlight its superiority:

| Proton Carrier | ORR Current Density (mA/cm²) | Onset Potential (V vs. Ag/AgCl) | Stability at High Overpotentials |

|---|---|---|---|

| This compound | -0.060 | 0.0 | Stable on carbon electrodes |

| MDP | -0.045 | 0.0 | Limited by lipid degradation |

| Lipid-only | -0.020 | 0.0 | Unstable |

Key Findings :

- DBA restores ~75% of ORR current density compared to bare catalysts, outperforming MDP due to stronger hydrogen-bonding interactions with water .

- Unlike thiol-based SAMs, DBA-modified carbon electrodes remain stable at negative potentials, enabling applications in CO₂ reduction .

Reactivity Comparison with Cyclohexylboronic Acid

This compound and cyclohexylboronic acid exhibit divergent reactivity in oxidative hydroxylation:

| Property | This compound | Cyclohexylboronic Acid |

|---|---|---|

| Oxidation Product | 1-Dodecanol (7b) | Cyclohexanol (7a) |

| Reaction Yield | 82% | 78% |

| Byproduct Formation | None observed | Trace epoxidation |

Key Findings :

- Both alkylboronic acids undergo clean oxidation to alcohols, but DBA’s linear chain minimizes steric effects, slightly improving yield .

- Cyclohexylboronic acid’s cyclic structure occasionally leads to side reactions under harsh conditions .

Acidity Trends in Boronic Acids

While arylboronic acids (e.g., phenylboronic acid) have well-documented pKa values (~8.8–10.2), alkylboronic acids like DBA are less acidic (pKa ~10–12) due to the electron-donating alkyl group . This reduced acidity limits their use in pH-sensitive applications but enhances stability in non-aqueous environments.

Biological Activity

Dodecylboronic acid (DBA) is a member of the boronic acid family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article details the biological activity of DBA, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is characterized by a long hydrophobic dodecyl chain and a boronic acid functional group, which allows it to interact with biological membranes and proteins. Its structure facilitates unique interactions that can be exploited for therapeutic purposes, particularly in cancer treatment and antibacterial applications.

DBA exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : Boronic acids, including DBA, are known to inhibit various enzymes such as serine proteases and β-lactamases. This inhibition can disrupt critical biological pathways, particularly in bacterial systems .

- Proton Transport : DBA has been shown to enhance proton transport across lipid membranes, which is crucial for maintaining cellular pH and energy metabolism. This property makes it valuable in electrochemical applications .

- Anticancer Activity : Studies indicate that DBA and other boronic acids can induce apoptosis in cancer cells through the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors .

Anticancer Activity

Research demonstrates that DBA can enhance the efficacy of chemotherapeutic agents. For instance, DBA has been shown to potentiate the effects of bortezomib, a proteasome inhibitor used in multiple myeloma treatment. The incorporation of DBA into treatment regimens could potentially improve outcomes by targeting tumor cell metabolism more effectively .

Antibacterial Properties

Boronic acids have been identified as promising antibacterial agents due to their ability to inhibit bacterial β-lactamases. DBA's ability to disrupt bacterial protein synthesis by targeting leucyl-tRNA synthetase contributes to its antibacterial efficacy . In vitro studies have shown that DBA exhibits significant activity against various Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Applications

In a study involving DBA's interaction with cancer cell lines, researchers observed that DBA significantly reduced cell viability in breast cancer cells when combined with standard chemotherapy drugs. The mechanism was attributed to enhanced apoptosis rates and cell cycle arrest at the G2/M phase .

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| DBA Only | 75 | 15 |

| Chemotherapy Only | 50 | 30 |

| DBA + Chemotherapy | 25 | 60 |

Table 1: Effects of DBA on cell viability and apoptosis rates in breast cancer cells.

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of DBA against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that DBA effectively reduced bacterial counts in treated samples compared to controls.

| Bacterial Strain | Control CFU/ml | DBA CFU/ml |

|---|---|---|

| S. aureus | 1.0 x 10^6 | 2.0 x 10^4 |

| E. coli | 1.5 x 10^6 | 3.5 x 10^3 |

Table 2: Antibacterial efficacy of DBA against selected pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.